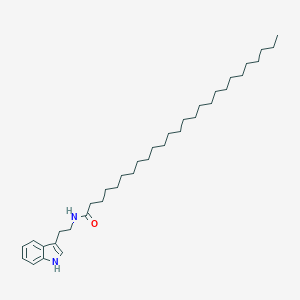
Hexacosanoic acid tryptamide
概要
説明
Hexacosanoic acid tryptamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. The structure of this compound consists of an indole ring attached to an ethyl chain, which is further connected to a hexacosanamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexacosanoic acid tryptamide typically involves the coupling of tryptamine with a long-chain fatty acid or its derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the purification steps may be optimized to reduce costs and improve the overall quality of the final product.
化学反応の分析
Types of Reactions
Hexacosanoic acid tryptamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different oxidation products.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidation of the indole ring can lead to the formation of oxindole derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: Substitution reactions can produce halogenated or nitrated indole derivatives.
科学的研究の応用
Pharmacological Applications
Hexacosanoic acid tryptamide is primarily studied for its potential therapeutic effects. The compound exhibits properties that may be beneficial in treating various conditions:
- Neuroprotective Effects : Research indicates that fatty acid amides, including this compound, can influence neuroprotective pathways. Studies have shown that fatty acids can modulate the blood-brain barrier (BBB), enhancing drug delivery to the brain, which is crucial for treating neurological disorders .
- Anti-inflammatory Properties : Hexacosanoic acid and its derivatives have been implicated in anti-inflammatory responses. They may play a role in modulating immune responses, making them candidates for developing anti-inflammatory drugs .
- Potential Use in Mood Disorders : Given the structural similarity to neurotransmitters, this compound may influence serotonin pathways, suggesting potential applications in mood regulation and psychiatric disorders .
Drug Delivery Systems
One of the most promising applications of this compound lies in drug delivery systems:
- Enhanced Permeability : Studies have demonstrated that saturated fatty acids can disrupt lipid membranes, facilitating the transport of therapeutic agents across biological barriers, such as the BBB . This property is particularly useful for delivering chemotherapeutics to target sites within the central nervous system.
- Transdermal Delivery : The compound's ability to enhance skin permeability presents opportunities for transdermal drug delivery systems. By incorporating this compound into formulations, it may improve the absorption of various drugs through the skin .
Biochemical Marker
This compound has been identified as a metabolite with potential as a biochemical marker:
- Metabolic Studies : The presence and concentration of this compound can provide insights into metabolic pathways involving fatty acids and neurotransmitters. It has been studied in relation to cocoa shell content and other dietary sources, indicating its role in nutritional biochemistry .
Table 1: Summary of Research Findings on this compound
作用機序
The mechanism of action of Hexacosanoic acid tryptamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmission and mood regulation. Additionally, the compound can inhibit certain enzymes, leading to anti-inflammatory or anticancer effects .
類似化合物との比較
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is similar in structure but has a different substituent on the indole ring.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a different aromatic substituent.
Uniqueness
Hexacosanoic acid tryptamide is unique due to its long-chain fatty acid moiety, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other indole derivatives and may contribute to its specific applications in research and industry.
特性
CAS番号 |
152766-96-6 |
|---|---|
分子式 |
C36H62N2O |
分子量 |
538.9 g/mol |
IUPAC名 |
N-[2-(1H-indol-3-yl)ethyl]hexacosanamide |
InChI |
InChI=1S/C36H62N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29-36(39)37-31-30-33-32-38-35-28-26-25-27-34(33)35/h25-28,32,38H,2-24,29-31H2,1H3,(H,37,39) |
InChIキー |
OTIONYUCQOITCW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
同義語 |
CAT, Cerotinic acid tryptamide, N-[2-(3-Indolyl)ethyl]hexacosanamide, N-Hexacosanoyltryptamine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















